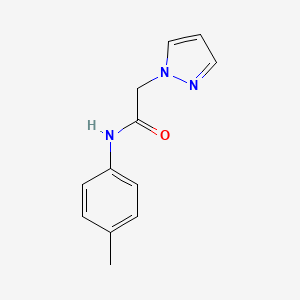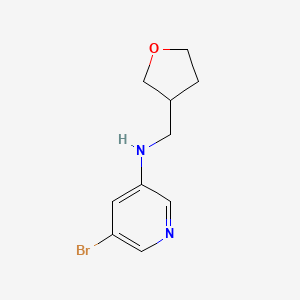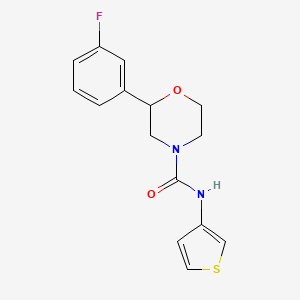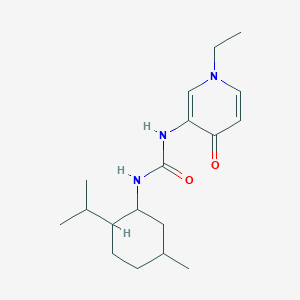![molecular formula C12H16N2O3S B6627494 3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6627494.png)
3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid, commonly known as CTM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of thiazolidinedione derivatives, which are known for their antidiabetic and anti-inflammatory properties.
作用機序
The mechanism of action of CTM involves its binding to peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which is a nuclear receptor that regulates glucose and lipid metabolism. CTM activates PPAR-gamma, which leads to the upregulation of genes involved in glucose uptake and lipid metabolism. CTM also inhibits the production of pro-inflammatory cytokines, which reduces inflammation.
Biochemical and Physiological Effects
CTM has several biochemical and physiological effects. It improves insulin sensitivity and reduces blood glucose levels, which makes it a potential treatment for Type 2 diabetes mellitus. CTM also reduces inflammation, which makes it a potential treatment for inflammatory diseases. Additionally, CTM induces apoptosis in cancer cells, which makes it a potential treatment for cancer.
実験室実験の利点と制限
CTM has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. CTM is also stable and has a long shelf life. However, there are some limitations to using CTM in lab experiments. CTM is expensive to synthesize, which may limit its use in large-scale experiments. Additionally, CTM has not been extensively studied in humans, which means that its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for research on CTM. One area of research is the development of CTM analogs with improved pharmacological properties. Another area of research is the investigation of the safety and efficacy of CTM in humans. Additionally, CTM could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, CTM could be studied for its potential use in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of CTM involves the reaction between 2-cyclopropyl-4-thiocyanatomethylthiazole and N-methyl-2-amino-2-methylpropanol in the presence of a catalyst. The resulting CTM is obtained as a white crystalline powder with a melting point of 170-172°C. The purity of CTM can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
CTM has shown promising results in various scientific research studies. It has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. CTM has been studied for its potential use in the treatment of Type 2 diabetes mellitus, as it improves insulin sensitivity and reduces blood glucose levels. CTM has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, CTM has been shown to have anticancer properties, as it induces apoptosis in cancer cells.
特性
IUPAC Name |
3-[(2-cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-7(12(16)17)5-14(2)11(15)9-6-18-10(13-9)8-3-4-8/h6-8H,3-5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEKJDWAQYANPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CSC(=N1)C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4,5-dimethyl-1H-indol-2-yl)-(4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)methanone](/img/structure/B6627458.png)
![3-[4-[(1-Phenylpyrazol-3-yl)methyl]morpholin-2-yl]phenol](/img/structure/B6627459.png)
![N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide](/img/structure/B6627461.png)

![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[2-(3-hydroxyphenyl)morpholin-4-yl]ethanone](/img/structure/B6627469.png)
![4-[[(2-Propan-2-yloxan-4-yl)methylamino]methyl]benzoic acid](/img/structure/B6627486.png)
![[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-(3-fluoro-1-adamantyl)methanone](/img/structure/B6627489.png)
